Formamide-d1

Description

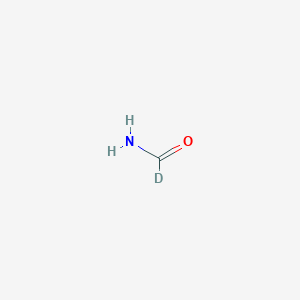

Structure

3D Structure

Properties

IUPAC Name |

deuterioformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514751 | |

| Record name | (~2~H)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.047 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35692-88-7 | |

| Record name | (~2~H)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35692-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Formamide-d1?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Formamide-d1, a deuterated analog of formamide. This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. The guide summarizes key chemical and physical data, outlines a typical experimental protocol for its use as a nuclear magnetic resonance (NMR) solvent, and provides an overview of its expected spectroscopic characteristics.

Core Chemical and Physical Properties

Formamide-d1, also known as deuterated formamide, is a valuable solvent and reagent in various chemical and analytical applications. Its deuteration at the formyl position makes it particularly useful in NMR spectroscopy, where it can serve as a solvent without introducing interfering proton signals in the region of interest. The following tables summarize the key physical and chemical properties of Formamide-d1.

| Identifier | Value |

| Chemical Name | Formamide-d1 |

| Synonyms | Deuterated formamide, Methanamide-d1 |

| Molecular Formula | CH₂DNO |

| Molecular Weight | 46.05 g/mol [1] |

| CAS Number | 35692-88-7[1] |

| Isotopic Purity | Typically ≥98 atom % D |

| Physical Property | Value |

| Appearance | Colorless liquid |

| Melting Point | 2-3 °C |

| Boiling Point | 210 °C (decomposes)[2] |

| Density | 1.133 g/cm³[3] |

| Solubility | Miscible with water and ethanol. Slightly soluble in benzene, chloroform, and ether.[2] |

| Stability | Stable under recommended storage conditions. Decomposes upon heating above 100°C into carbon monoxide and ammonia.[3] |

Spectroscopic Properties

Detailed spectroscopic data for Formamide-d1 is crucial for its application in analytical chemistry. Below is a summary of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution at the formyl position, the 1H NMR spectrum of Formamide-d1 is simplified compared to its non-deuterated counterpart.

-

1H NMR: The spectrum will primarily show signals corresponding to the two amine protons (-NH₂). These protons are diastereotopic due to the planar nature of the amide bond and will appear as two distinct broad singlets. The chemical shifts are influenced by the solvent and temperature but are typically found in the region of 6.5-8.0 ppm. Any residual, non-deuterated formamide would show a singlet for the formyl proton around 8.0 ppm.

-

13C NMR: The 13C NMR spectrum will show a single resonance for the carbonyl carbon. The chemical shift of this carbon is expected to be in the range of 160-165 ppm. Due to the coupling with deuterium (spin I=1), the signal may appear as a triplet with a 1:1:1 intensity ratio.

Infrared (IR) Spectroscopy

The IR spectrum of Formamide-d1 will exhibit characteristic absorption bands corresponding to its functional groups. The substitution of hydrogen with deuterium at the formyl position will cause a shift in the C-D stretching and bending vibrations compared to the C-H vibrations in non-deuterated formamide.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3100 | Two bands, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. |

| C=O Stretch (Amide I) | 1700-1650 | Strong absorption, characteristic of the carbonyl group in an amide. |

| N-H Bend (Amide II) | 1650-1580 | Bending vibration of the -NH₂ group. |

| C-N Stretch | 1400-1300 | Stretching vibration of the carbon-nitrogen bond. |

| C-D Stretch | ~2200 | Stretching vibration of the carbon-deuterium bond. This is shifted to a lower frequency compared to the C-H stretch (~2850 cm⁻¹). |

| C-D Bend | ~950 | Bending vibration of the carbon-deuterium bond. |

Experimental Protocol: Use as an NMR Solvent

Formamide-d1 is frequently used as a polar aprotic solvent in NMR spectroscopy for samples that are soluble in it and where the presence of exchangeable protons from the solvent is not a concern.

Materials

-

Formamide-d1

-

NMR tube (5 mm) and cap

-

Analyte

-

Pipette

-

Vortex mixer (optional)

-

Filter (optional)

Procedure

-

Sample Preparation:

-

Transfer to NMR Tube:

-

Using a clean pipette, transfer the solution into a clean and dry 5 mm NMR tube.

-

If the solution contains any particulate matter, it is advisable to filter it through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent shimming issues.

-

-

Shimming and Referencing:

-

Place the NMR tube in the spectrometer.

-

The spectrometer's field is locked onto the deuterium signal of Formamide-d1.

-

The magnetic field is then shimmed to achieve optimal homogeneity and resolution.

-

The residual proton signal of the solvent or an internal standard (like tetramethylsilane, TMS) can be used to reference the chemical shift scale.

-

Workflow for Using Formamide-d1 in NMR Spectroscopy

The following diagram illustrates the typical workflow for utilizing Formamide-d1 as a solvent in an NMR experiment.

Caption: A flowchart outlining the key steps for preparing and analyzing an NMR sample using Formamide-d1 as the solvent.

Safety and Handling

Formamide-d1 should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[5] It is classified as a substance that may damage fertility or the unborn child and is toxic if inhaled.[1] It can also cause serious eye damage.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[5] Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

Formamide-d1 is a versatile deuterated solvent with well-defined chemical and physical properties. Its primary application lies in NMR spectroscopy, where it serves as a polar medium for a variety of analytes. A thorough understanding of its spectroscopic characteristics, proper sample handling, and safety precautions is essential for its effective and safe use in a research and development setting.

References

Formamide-d1: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Formamide-d1 (DCONH₂), a deuterated isotopologue of formamide, widely utilized in advanced scientific research and drug development. This document details its isotopic enrichment, purity levels, analytical methodologies for its characterization, and key applications, with a focus on providing practical information for laboratory use.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for Formamide-d1, including typical isotopic enrichment, purity levels, and physical properties.

Table 1: Isotopic Enrichment and Purity of Commercial Formamide-d1

| Parameter | Typical Specification | Notes |

| Isotopic Enrichment (D atom %) | ≥ 99%[1] | Indicates the percentage of deuterium atoms at the formyl position. |

| Chemical Purity | ≥ 98% | Determined by methods such as GC-MS or NMR. |

| Water Content | Variable | Water is a common impurity and can affect certain applications. |

Table 2: Physical and Chemical Properties of Formamide-d1

| Property | Value |

| Chemical Formula | DCONH₂ |

| Molecular Weight | 46.05 g/mol [1] |

| CAS Number | 35692-88-7[1] |

| Appearance | Colorless liquid |

| Boiling Point | ~210 °C (decomposes) |

| Melting Point | ~2-4 °C |

| Density | ~1.13 g/mL at 25 °C |

Table 3: Common Impurities in Deuterated Solvents and their ¹H NMR Chemical Shifts

This table provides a reference for identifying potential impurities in Formamide-d1 via ¹H NMR spectroscopy. Chemical shifts can vary slightly based on the solvent matrix and temperature.

| Impurity | ¹H Chemical Shift (ppm) in DMSO-d₆ |

| Water (H₂O) | ~3.33 |

| Formamide (undeuterated) | ~7.9 (CHO), ~7.1 & 6.8 (NH₂) |

| Formic Acid | ~8.0 (CHO), ~12.0 (COOH) |

| Ammonium Formate | ~8.2 (CHO), ~7.0 (NH₄⁺) |

| Methanol | ~3.17 (CH₃), ~4.09 (OH) |

| Acetone | ~2.09 |

| Acetonitrile | ~2.07 |

| Source: Adapted from common laboratory solvent impurity tables.[2][3] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of Formamide-d1.

Synthesis of Formamide-d1

A common laboratory-scale synthesis of Formamide-d1 involves the reaction of a deuterated formic acid equivalent with ammonia. One established method is the ammonolysis of methyl formate-d1.

Protocol: Synthesis of Formamide-d1 from Methyl Formate-d1

-

Reaction Setup: A pressure-resistant reaction vessel is charged with methyl formate-d1. The vessel is cooled in an ice bath.

-

Ammonolysis: Anhydrous ammonia gas is slowly bubbled through the cooled methyl formate-d1 with constant stirring. The reaction is typically carried out in a closed system to maintain a positive pressure of ammonia. The molar ratio of ammonia to methyl formate-d1 should be in excess to drive the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the methyl formate-d1 peak and the appearance of the Formamide-d1 peak.

-

Work-up: Once the reaction is complete, the excess ammonia is carefully vented. The resulting mixture contains Formamide-d1 and methanol as a byproduct.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the higher-boiling Formamide-d1 from the more volatile methanol.

Purification of Formamide-d1

High purity Formamide-d1 is crucial for many applications. The following protocols can be used to remove common impurities.

Protocol: Purification by Fractional Distillation

-

Apparatus: A fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) is assembled.

-

Distillation: The crude Formamide-d1 is placed in the distillation flask. The system is evacuated to a low pressure (e.g., <1 mmHg).

-

Fraction Collection: The temperature is slowly increased. The first fraction, containing volatile impurities and any remaining methanol, is discarded. The main fraction of pure Formamide-d1 is collected at its boiling point at the given pressure. The distillation should be stopped before all the material is distilled to avoid the concentration of non-volatile impurities.

Protocol: Purification by Crystallization

-

Cooling: The Formamide-d1 is cooled to just below its freezing point (around 2 °C).

-

Initiation of Crystallization: Crystallization can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure formamide.

-

Fractional Freezing: The flask is allowed to slowly warm up. The initial melt, which will contain a higher concentration of impurities, is discarded. The remaining solid is then melted to yield purified Formamide-d1. This process can be repeated for higher purity.

Analytical Methods for Isotopic Enrichment and Purity Determination

Protocol: Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the Formamide-d1 sample is dissolved in a suitable NMR solvent (e.g., DMSO-d₆). An internal standard with a known concentration can be added for quantitative analysis.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The isotopic enrichment is determined by comparing the integral of the residual proton signal of the formyl group (HCO) to the integral of a proton signal from a known internal standard or to the integral of the -NH₂ protons.

-

²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of a strong signal corresponding to the formyl deuterium confirms the isotopic labeling. The relative integrals of different deuterium signals can provide information on the distribution of the isotope.

Protocol: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The Formamide-d1 sample is diluted with a suitable solvent (e.g., methanol or acetone). An internal standard can be added for quantitative analysis.

-

GC Separation: The sample is injected into a GC equipped with a polar capillary column (e.g., a wax-type column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer. The mass spectrum of each component is recorded. The chemical purity is determined by integrating the peak area of Formamide-d1 and comparing it to the total area of all peaks in the chromatogram. The identity of impurities can be confirmed by comparing their mass spectra to a library database.

Applications and Workflows

Formamide-d1 is a valuable tool in several advanced research areas due to the unique properties of deuterium.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. In this method, the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent like D₂O is monitored over time. While D₂O is the primary source of deuterium, Formamide-d1 can be used in specific applications, for example, as a component of the solvent system to maintain protein solubility or to study exchange in non-aqueous environments.

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

NMR Spectroscopy of Biomolecules

In nuclear magnetic resonance (NMR) spectroscopy of biomolecules like proteins and RNA, spectral overlap can be a significant challenge, especially for larger molecules. Deuteration of the solvent or the molecule itself can simplify complex spectra. Formamide-d1 is used as a denaturant in studies of nucleic acid stability and can also be employed as a component of the solvent system in specific NMR experiments.

Caption: General workflow for biomolecular structure determination by NMR.

Drug Metabolism Studies

Deuterated compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies. While Formamide-d1 itself is not a drug, it can be used as a deuterated building block in the synthesis of more complex deuterated molecules. The incorporation of deuterium can alter the metabolic profile of a drug candidate, often leading to a slower rate of metabolism (the "deuterium kinetic isotope effect"). This can be a strategic approach in drug design to improve pharmacokinetic properties. Mass spectrometry is the primary analytical technique in these studies.[4][5][6]

Caption: Workflow for drug metabolism studies using deuterated compounds.

References

Synthesis and Commercial Availability of Formamide-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Formamide-d1 (DCONH₂), a deuterated isotopologue of formamide. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, such as in mechanistic studies, as internal standards for mass spectrometry, or to investigate kinetic isotope effects.

Introduction

Formamide-d1 is a valuable tool in various scientific disciplines. The substitution of a protium atom with a deuterium atom on the carbonyl carbon provides a handle for isotopic labeling studies without significantly altering the chemical properties of the molecule. Its applications range from serving as a tracer in metabolic studies to its use as a solvent in specific NMR experiments. This guide details the common synthetic routes to Formamide-d1, provides information on its commercial availability, and presents its key physicochemical properties.

Synthesis of Formamide-d1

The synthesis of Formamide-d1 typically mirrors the established methods for the production of unlabeled formamide, with the key difference being the use of a deuterated starting material. The most common and direct laboratory-scale synthesis involves the reaction of deuterated formic acid (Formic acid-d2, DCOOD) with ammonia.

Synthesis from Formic Acid-d2 and Ammonia

This method involves a two-step process: the formation of ammonium formate-d1 followed by its thermal decomposition to Formamide-d1 and water.

Reaction Scheme:

DCOOD + NH₃ → DCOONH₄ DCOONH₄ → DCONH₂ + H₂O

The primary challenge in this synthesis is to drive the dehydration of the ammonium formate-d1 salt to completion while minimizing the reverse reaction and any potential side reactions.

Experimental Protocol

The following is a generalized experimental protocol for the laboratory-scale synthesis of Formamide-d1, based on established methods for formamide synthesis.

Materials:

-

Formic acid-d2 (DCOOD, ≥98 atom % D)

-

Anhydrous ammonia (gas)

-

Ice-water bath

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Gas inlet tube

-

Heating mantle with a temperature controller

-

Distillation apparatus (including a condenser and receiving flask)

-

Vacuum pump and manometer for vacuum distillation

Procedure:

-

Formation of Ammonium Formate-d1:

-

Place a known quantity of Formic acid-d2 into a round-bottom flask equipped with a gas inlet tube that extends below the surface of the acid.

-

Cool the flask in an ice-water bath to manage the exothermic reaction.

-

Slowly bubble anhydrous ammonia gas through the cooled Formic acid-d2. The reaction is typically complete when the solution becomes neutral.

-

-

Dehydration to Formamide-d1:

-

Remove the gas inlet tube and equip the flask for distillation.

-

Gently heat the reaction mixture using a heating mantle. The temperature should be gradually increased to around 130-150 °C.

-

Water will begin to distill off. Continue heating until the distillation of water ceases.

-

-

Purification by Vacuum Distillation:

-

Allow the crude Formamide-d1 to cool.

-

Set up the apparatus for vacuum distillation. It is crucial to use a vacuum trap to protect the pump.

-

Apply a vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for Formamide-d1 under the recorded pressure. The boiling point of unlabeled formamide is 210 °C at atmospheric pressure; under vacuum, this will be significantly lower.

-

The purified Formamide-d1 should be stored in a tightly sealed container to prevent moisture absorption.

-

Yield:

The reported yields for the synthesis of unlabeled formamide from formic acid and ammonia are typically in the range of 70-85%. Similar yields can be expected for the synthesis of Formamide-d1, though this may vary depending on the specific reaction conditions and the efficiency of the purification process.

Commercial Availability

Formamide-d1 is commercially available from several suppliers of stable isotope-labeled compounds. The isotopic purity is a critical parameter and is typically high, often exceeding 98 atom % D.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Molecular Weight |

| CDN Isotopes | Formamide-1-d1 | 35692-88-7 | 99 atom % D[1] | 46.05[1] |

| MedchemExpress | Formamide-d1 | 35692-88-7 | Not specified | Not specified |

| Sigma-Aldrich | Formamide-d1 | 35692-88-7 | ≥98 atom % D | 46.05 |

| Toronto Research Chemicals | Formamide-1-d1 | 35692-88-7 | Not specified | 46.05 |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

The physical and chemical properties of Formamide-d1 are very similar to those of unlabeled formamide.

| Property | Value | Reference |

| Molecular Formula | DCONH₂ | |

| Molecular Weight | 46.05 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~210 °C (decomposes) | [2] |

| Melting Point | 2-3 °C | [3] |

| Density | ~1.133 g/cm³ at 20 °C |

Visualization of Synthesis and Workflow

Synthesis Pathway of Formamide-d1

Caption: Synthesis of Formamide-d1 from Formic acid-d2.

Experimental Workflow for Formamide-d1 Synthesis

Caption: Workflow for the synthesis and purification of Formamide-d1.

Safety Considerations

Formamide is classified as a substance that is toxic to reproduction and may cause harm to the unborn child. It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling formamide and its deuterated analogue. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of Formamide-d1 is a relatively straightforward process for a moderately skilled synthetic chemist, primarily involving the reaction of commercially available deuterated formic acid with ammonia, followed by purification. For researchers who require this compound, it is also readily available from several commercial suppliers, ensuring high isotopic purity for demanding applications. This guide provides the essential technical information for both the synthesis and procurement of Formamide-d1, facilitating its use in a wide range of scientific research and development activities.

References

Formamide-d1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Formamide-d1, including its chemical properties, and detailed experimental applications. This document focuses on the practical application of formamide in molecular biology, particularly in nucleic acid denaturation for techniques such as fluorescence in situ hybridization (FISH), and its role as an internal standard in analytical chemistry.

Core Properties of Formamide-d1

Formamide-d1 is the deuterated analog of formamide. The substitution of a hydrogen atom with a deuterium atom makes it a valuable tool in a variety of analytical and research applications, particularly where isotopic labeling is required for tracing or as an internal standard.

| Property | Value | Citations |

| CAS Number | 35692-88-7 | [1][2][3][4] |

| Molecular Weight | 46.05 g/mol | [1][3][4] |

| Molecular Formula | CH₂DNO | [1] |

| Isotopic Enrichment | 99 atom % D | [3] |

Applications in Experimental Research

Formamide is a widely used denaturing agent for nucleic acids.[1] Its ability to disrupt the hydrogen bonds between base pairs in DNA and RNA at lower temperatures than heat-based denaturation helps to preserve the morphology of cells and tissues in techniques like in situ hybridization.[5] Formamide-d1, in particular, serves as an excellent internal standard for quantitative analyses using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[6]

Experimental Protocol: Fluorescence in situ Hybridization (FISH)

The following is a generalized protocol for performing FISH on cultured cells, highlighting the critical role of formamide in the denaturation steps.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

0.2 N HCl

-

Proteinase K solution (0.6 µg/mL)

-

0.2% Glycine in PBS

-

Acetylation solution (1.5% Triethanolamine, 0.03 N HCl, 0.25% Acetic anhydride)

-

Prehybridization solution (50% formamide, 1× Denhardt's solution, 2×SSC, 10 mM EDTA pH 8.0, 100 µg/mL yeast tRNA, 0.01% Tween-20)

-

Probe solution (e.g., 1 µg/mL FITC-labeled RNA probe, 400 µg/mL yeast tRNA diluted with formamide)

-

Hybridization Solution (2× Denhardt's solution, 4×SSC, 20 mM EDTA pH 8.0, 0.02% Tween-20, 10% Dextran sulfate)

-

Wash Buffer A (50% formamide, 2×SSC, 0.2% Tween-20)

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation and Fixation:

-

Wash cultured cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde at room temperature for 20 minutes.[7]

-

Wash twice with PBS.

-

-

Pretreatment:

-

Incubate cells in 0.2 N HCl for 20 minutes at room temperature.

-

Wash with nuclease-free water.

-

Treat with Proteinase K solution for 7 minutes at 37°C. The concentration and time may need optimization.

-

Stop the reaction by incubating with 0.2% Glycine/PBS for 10 minutes at room temperature.

-

Wash twice with PBS and then with nuclease-free water.

-

Fix again with 4% paraformaldehyde for 20 minutes.

-

Wash with PBS and then with nuclease-free water.

-

Incubate in Acetylation solution for 15 minutes at room temperature.

-

Wash with PBS.

-

-

Prehybridization and Hybridization:

-

Incubate the cells in prewarmed (55°C) Prehybridization solution for 2 hours at 55°C.[7]

-

Denature the probe solution by heating to 80°C for 10 minutes, followed by quenching on ice for 5 minutes.[7]

-

Mix the denatured probe solution with prewarmed (55°C) Hybridization Solution.

-

Add the hybridization mixture to the cells and incubate in a humidified chamber at 55°C for at least 16 hours.[7]

-

-

Post-Hybridization Washes and Detection:

-

Wash the cells twice with prewarmed (55°C) Wash Buffer A for 30 minutes each.

-

Wash with PBS.

-

Proceed with any necessary antibody incubations for signal amplification if using hapten-labeled probes.

-

Wash three times with 0.2% Tween-20 in PBS for 5 minutes each.

-

Wash with PBS.

-

Mount the slide with a mounting medium containing DAPI for nuclear counterstaining.

-

Logical Workflow and Visualization

The following diagram illustrates the key stages of a typical Fluorescence in situ Hybridization (FISH) experiment, emphasizing the critical denaturation step where formamide is utilized.

Caption: A simplified workflow of a Fluorescence in situ Hybridization (FISH) experiment.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]

- 3. cytognomix.com [cytognomix.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Fast and non-toxic in situ hybridization without blocking of repetitive sequences [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]

Formamide-d1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formamide-d1 (DCONH₂), a deuterated analog of formamide, is a crucial solvent and reagent in various scientific applications, including NMR spectroscopy, organic synthesis, and as a stabilizer for nucleic acids. Its stability is paramount to ensure the integrity and reproducibility of experimental results. This technical guide provides an in-depth analysis of the stability of formamide-d1, offering comprehensive storage recommendations and detailed experimental protocols for its handling and stability assessment.

Chemical Stability Profile

Formamide-d1 is a stable compound under recommended storage conditions.[1] However, its stability can be compromised by exposure to elevated temperatures, moisture, and acidic or basic environments. The primary degradation pathways for formamide, which are expected to be analogous for formamide-d1, are thermal decomposition and hydrolysis.

Thermal Decomposition

At elevated temperatures, formamide-d1 undergoes decomposition through several pathways, primarily yielding carbon monoxide and ammonia.[2][3] This process is reported to begin at approximately 180°C at atmospheric pressure.[2][3] Theoretical studies have elucidated three main thermal decomposition channels for formamide:

-

Decarbonylation: Produces ammonia (NH₃) and carbon monoxide (CO).

-

Dehydration: Yields hydrogen cyanide (HCN) or its isomer hydrogen isocyanide (HNC), and water (H₂O).

-

Dehydrogenation: Results in the formation of hydrogen gas (H₂) and isocyanic acid (HNCO) or its isomers.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, formamide-d1 can undergo hydrolysis to form formic acid and ammonia. The rate of hydrolysis is slow at neutral pH and room temperature but is significantly accelerated by acids, bases, and elevated temperatures.[4]

Kinetic Isotope Effect

The substitution of protium with deuterium in formamide-d1 can influence the rate of its chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). For the acid-catalyzed hydrolysis of formamide, a formyl-hydrogen kinetic isotope effect (Dkobs) of 0.79 has been measured.[5][6] This inverse kinetic isotope effect indicates that formamide-d1 hydrolyzes more slowly than its non-deuterated counterpart under these conditions. This enhanced stability against acid-catalyzed hydrolysis is a significant advantage in certain applications. The kinetic isotope effect on thermal decomposition has not been extensively reported, but it is plausible that the C-D bond, being stronger than the C-H bond, could lead to a higher activation energy and thus slower decomposition rates.

Quantitative Stability Data

While specific long-term stability studies on formamide-d1 are not widely published, the available data on formamide and the known kinetic isotope effect allow for informed recommendations. The following table summarizes the key stability parameters.

| Parameter | Condition | Observation | Reference |

| Thermal Decomposition | > 180°C (at 1 atm) | Begins to decompose into CO and NH₃. | [2][3] |

| Hydrolysis | Neutral pH, 25°C | Very slow, with a half-life of approximately 199 years for formamide. | [7] |

| Acid-Catalyzed | Rate is significantly increased. | [4] | |

| Base-Catalyzed | Rate is significantly increased. | [4] | |

| Kinetic Isotope Effect | Acid-Catalyzed Hydrolysis | Dkobs = 0.79, indicating slower hydrolysis for formamide-d1. | [5][6] |

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the purity and stability of formamide-d1.

Storage Conditions

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store in a cool place. For long-term stability, especially for high-purity grades, storage at -15 to -25°C is recommended. Room temperature storage is acceptable for shorter periods. | Minimizes thermal decomposition and slows down potential hydrolysis. | [1][8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects from atmospheric moisture and oxygen, which can participate in degradation reactions. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. Use amber glass bottles for light-sensitive applications. | Prevents contamination and ingress of moisture. Protects from light-induced degradation. | [1] |

| Moisture | Protect from exposure to moisture. | Formamide is hygroscopic and water is a reactant in the hydrolysis pathway. | [2][3] |

Handling Precautions

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

For high-purity applications, it is recommended to aliquot the formamide-d1 into smaller, single-use vials to minimize contamination and exposure to the atmosphere upon repeated opening of the main container.[8]

Experimental Protocols

The following section outlines a detailed methodology for a comprehensive stability study of formamide-d1, adapted from ICH guidelines for stability testing.

Stability Study Protocol

Objective: To evaluate the stability of formamide-d1 under various environmental conditions over time.

Materials:

-

Formamide-d1 (minimum of two different batches)

-

ICH-compliant stability chambers

-

Appropriate analytical instrumentation (e.g., HPLC, GC-MS, NMR)

-

Inert gas (argon or nitrogen)

-

Sealed, amber glass vials

Procedure:

-

Sample Preparation: Aliquot formamide-d1 from two different batches into pre-cleaned, dry, amber glass vials under an inert atmosphere. Tightly seal the vials.

-

Initial Analysis (Time Zero): Analyze samples from each batch at the beginning of the study to establish baseline values for purity, appearance, and degradation products.

-

Storage Conditions: Place the vials in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Testing Frequency: Withdraw and analyze samples at the following time points:

-

Accelerated: 0, 3, and 6 months

-

Intermediate: 0, 6, 9, and 12 months

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

-

Analytical Methods: At each time point, perform the following analyses:

-

Appearance: Visual inspection for color and clarity.

-

Purity Assay: A stability-indicating HPLC or GC method to quantify the amount of formamide-d1.

-

Degradation Products: An appropriate method (e.g., GC-MS or LC-MS) to identify and quantify known and unknown degradation products.

-

Water Content: Karl Fischer titration to determine the moisture content.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and a nitrile-based solvent like acetonitrile is recommended, as formamide has shown instability in methanol solutions.[9]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products:

-

Column: A polar capillary column suitable for the analysis of small, polar molecules.

-

Injection: Headspace or direct liquid injection.

-

Detection: Mass spectrometry for the identification and quantification of volatile degradation products such as ammonia, carbon monoxide, and hydrogen cyanide.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of formamide-d1.

Caption: Thermal decomposition pathways of formamide-d1.

Caption: Hydrolysis pathway of formamide-d1.

Conclusion

Formamide-d1 is a stable compound when stored and handled correctly. Its primary degradation pathways are thermal decomposition at high temperatures and hydrolysis, which is accelerated by the presence of acids, bases, and moisture. The deuterium substitution in formamide-d1 imparts a modest increase in stability against acid-catalyzed hydrolysis due to an inverse kinetic isotope effect. For optimal stability, formamide-d1 should be stored in a cool, dry place, under an inert atmosphere, and in a tightly sealed container. For critical applications requiring high purity, storage at sub-zero temperatures and the use of single-use aliquots are recommended. Adherence to the provided stability testing protocols will ensure the quality and reliability of formamide-d1 in research and development settings.

References

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple isotope effect study of the acid-catalyzed hydrolysis of formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. lcms.cz [lcms.cz]

Formamide-d1: A Comprehensive Safety and Handling Guide for Research Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of Formamide-d1. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, ensuring safe laboratory practices and a thorough understanding of the compound's characteristics.

Chemical Identification and Physical Properties

Formamide-d1, also known as deuterioformamide, is the deuterated analog of formamide. It is a colorless liquid with a faint ammonia-like odor. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 35692-88-7 | [1][2][3] |

| Molecular Formula | DCONH₂ | [3] |

| Molecular Weight | 46.05 g/mol | [3] |

| Melting Point | 2-3 °C | [1][2] |

| Boiling Point | 210 °C | [1][2] |

| Flash Point | 154.44 °C | [2] |

| Solubility | Miscible with water | [4][5] |

| Appearance | Colorless liquid | [4] |

Hazard Identification and GHS Classification

Formamide-d1 is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1][2] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[1][2] |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects[1][2] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[1][2] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[6] |

Hazard Pictograms:

-

Skull and crossbones (Acute Toxicity)

-

Corrosion (Serious Eye Damage)

-

Health hazard (Mutagenicity, Reproductive Toxicity, Carcinogenicity, STOT RE)

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is mandatory when working with Formamide-d1 to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the required PPE.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. FORMAMIDE-1-D1 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formamide - Wikipedia [en.wikipedia.org]

- 6. shop.neofroxx.com [shop.neofroxx.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Formamide-d1 and Non-Deuterated Formamide for Researchers and Drug Development Professionals

An In-depth Analysis of Isotopic Effects on Physicochemical and Spectroscopic Properties

This technical guide provides a comprehensive comparison of the core properties of formamide-d1 (DCONH₂) and its non-deuterated counterpart, formamide (HCONH₂). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize these compounds in their work. The guide details the key physical, chemical, and spectroscopic differences, provides experimental protocols for their characterization, and illustrates the application of isotopic labeling in the drug discovery workflow.

Core Properties: A Comparative Analysis

The substitution of a protium (¹H) atom with a deuterium (²H) atom in the formyl group of formamide results in subtle but significant changes in its physical and spectroscopic properties. These differences are primarily due to the greater mass of deuterium, which affects bond vibrational frequencies and intermolecular interactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of formamide-d1 and non-deuterated formamide is presented in Table 1 for easy comparison. The primary difference lies in their molecular weights, which directly influences properties such as density. Other physical properties like melting and boiling points show minimal, often negligible, differences.

| Property | Formamide-d1 (DCONH₂) | Non-deuterated Formamide (HCONH₂) |

| Molecular Formula | DCONH₂ | HCONH₂ |

| CAS Number | 35692-88-7[1] | 75-12-7[2][3][4] |

| Molecular Weight | 46.05 g/mol [1][5] | 45.04 g/mol [3][6] |

| Appearance | Liquid[1][5] | Colorless, oily liquid[7][8] |

| Melting Point | 2-3 °C[1][5][9][10] | 2-3 °C[2][4] |

| Boiling Point | 210 °C[1][5][9][10] | 210 °C[2][4] |

| Density | 1.159 g/mL at 25 °C[1][9][10] | 1.1334 g/cm³ at 20 °C[5][6][8] |

| Refractive Index | n20/D 1.447 (lit.)[1] | nD20 1.44754[3][6] |

Table 1. Comparison of Physical and Chemical Properties of Formamide-d1 and Non-deuterated Formamide.

Spectroscopic Properties

The most significant differences between formamide-d1 and non-deuterated formamide are observed in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These differences are fundamental to their application in mechanistic studies and as isotopic tracers.

| Spectrum | Formamide-d1 (DCONH₂) | Non-deuterated Formamide (HCONH₂) |

| ¹H NMR | The signal corresponding to the formyl proton is absent due to the presence of deuterium. The spectrum will primarily show signals for the amide protons (-NH₂). | The spectrum displays a characteristic signal for the formyl proton (-CHO) and signals for the amide protons (-NH₂). The chemical shifts are δ(CHO) ≈ 8.2 ppm and δ(NH₂) ≈ 7.5 and 7.2 ppm.[11] |

| ²H NMR | A prominent signal will be observed in the deuterium NMR spectrum at a chemical shift corresponding to the formyl position. | No significant signal is observed in the deuterium NMR spectrum under standard conditions due to the low natural abundance of deuterium. |

| ¹³C NMR | The carbon signal of the formyl group will show a coupling to deuterium (C-D coupling), resulting in a multiplet. The chemical shift will be very similar to the non-deuterated form. | The carbon signal of the formyl group will show a coupling to the formyl proton (C-H coupling), resulting in a doublet. |

| IR | The C-D stretching vibration will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretch due to the increased reduced mass of the C-D bond. | The C-H stretching vibration of the formyl group is typically observed in the region of 2850-2950 cm⁻¹.[12] |

Table 2. Comparison of Spectroscopic Properties of Formamide-d1 and Non-deuterated Formamide.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for obtaining high-quality data. This section provides methodologies for the synthesis of formamide-d1 and for the spectroscopic characterization of both formamide-d1 and non-deuterated formamide.

Synthesis of Formamide-d1

Formamide-d1 can be synthesized through the formylation of an amine using a deuterated formic acid source or by isotopic exchange. A common laboratory-scale synthesis involves the reaction of an amine with a deuterated formylating agent.

Objective: To synthesize formamide-d1 from a suitable starting material.

Materials:

-

Deuterated formic acid (DCOOH) or a deuterated formic acid equivalent

-

Ammonia or an appropriate amine source

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine source in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the deuterated formylating agent to the cooled amine solution with continuous stirring.

-

If using a dehydrating agent like DCC, add it portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, NMR).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude formamide-d1 by distillation or column chromatography to obtain the final product.

-

Confirm the identity and purity of the synthesized formamide-d1 using NMR and IR spectroscopy.

NMR Spectroscopy Analysis

Objective: To acquire and interpret ¹H, ²H, and ¹³C NMR spectra of formamide-d1 and non-deuterated formamide.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the formamide or formamide-d1 sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the analyte and the desired spectral window.

-

Transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): Appropriate for the expected chemical shift range (e.g., 12-16 ppm).

²H NMR Parameters (Typical for Formamide-d1):

-

Pulse Program: A standard single-pulse experiment for deuterium.

-

Number of Scans: 64-256 scans, as deuterium is less sensitive than proton.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Appropriate for the deuterium chemical shift range.

¹³C NMR Parameters (Typical):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Appropriate for the carbon chemical shift range (e.g., 0-220 ppm).

FTIR Spectroscopy Analysis

Objective: To obtain and compare the infrared spectra of formamide-d1 and non-deuterated formamide.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or liquid sample cell (e.g., KBr or NaCl plates).

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid formamide or formamide-d1 sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Sample Preparation (Liquid Cell):

-

Place a drop of the liquid sample onto one of the salt plates.

-

Carefully place the second salt plate on top, ensuring no air bubbles are trapped.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or clean salt plates should be collected before running the sample spectrum.

Application in Drug Discovery and Development

Isotopically labeled compounds, such as formamide-d1, are invaluable tools in the drug discovery and development process. They are primarily used as internal standards in quantitative analysis and as tracers to elucidate metabolic pathways and reaction mechanisms.

The following diagram illustrates a generalized workflow where an isotopically labeled compound like formamide-d1 can be utilized.

Caption: Workflow of Isotopic Labeling in Drug Development.

This diagram illustrates how isotopically labeled compounds are primarily employed during preclinical and early clinical phases to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to develop robust Pharmacokinetic (PK) and Pharmacodynamic (PD) models of a drug candidate. The use of a deuterated standard, such as a deuterated version of the drug molecule itself or a related internal standard, allows for precise quantification in complex biological matrices via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The substitution of protium with deuterium in formamide leads to distinct and measurable differences in its physical and spectroscopic properties. While the macroscopic physical properties are only slightly altered, the changes in NMR and IR spectra are significant and form the basis of many of its applications. For researchers and professionals in drug development, understanding these differences is crucial for the effective use of formamide-d1 as an isotopic tracer, an internal standard for quantitative analysis, and a tool for elucidating reaction mechanisms. The provided experimental protocols offer a starting point for the reliable synthesis and characterization of these fundamental molecules.

References

- 1. Formamide-1-d D 99atom 35692-88-7 [sigmaaldrich.com]

- 2. FORMAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. Formamide [drugfuture.com]

- 4. acs.org [acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FORMAMIDE-1-D1 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Formamide(75-12-7) 1H NMR spectrum [chemicalbook.com]

- 12. The High-Resolution FTIR Far-Infrared Spectrum of Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of Formamide-d1 in Prebiotic Chemistry: A Technical Guide

For Immediate Release

VITH, France – November 20, 2025 – While formamide (HCONH₂) has long been a cornerstone of prebiotic chemistry research, its deuterated counterpart, formamide-d1 (DCONH₂), represents a largely unexplored yet powerful tool for unraveling the intricate mechanisms of abiogenesis. This technical guide provides a comprehensive overview of the known applications of formamide in prebiotic synthesis and highlights the significant, albeit currently underutilized, potential of formamide-d1 in elucidating the origins of life's building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of prebiotic reaction pathways.

Introduction: Formamide as a Prebiotic Precursor

Formamide is a simple organic molecule containing the four essential elements of life—carbon, hydrogen, oxygen, and nitrogen[1]. Its plausibility as a key player in prebiotic chemistry stems from its ability to act as both a solvent and a reactant in the synthesis of a wide array of biomolecules, including nucleobases, amino acids, and carboxylic acids[1][2]. Furthermore, formamide facilitates phosphorylation reactions, a crucial step in the formation of nucleotides[2][3].

Theoretical and experimental studies have demonstrated the formation of purines and pyrimidines from formamide under various conditions, often with the aid of catalysts and different energy sources such as heat and UV radiation[4][5]. Computational models have been instrumental in proposing mechanistic pathways for these transformations[6].

The Role of Isotopic Labeling in Mechanistic Studies

Isotopic labeling, particularly with deuterium, is a powerful technique for tracing reaction pathways and determining kinetic isotope effects (KIEs)[7]. By substituting hydrogen with deuterium, researchers can infer the involvement of specific C-H bonds in the rate-determining steps of a reaction[7]. In the context of prebiotic chemistry, the use of formamide-d1 could provide invaluable insights into the mechanisms of nucleobase and amino acid formation.

Despite the clear potential, a comprehensive review of the current literature reveals a significant gap in experimental studies utilizing formamide-d1 for prebiotic synthesis. While theoretical studies on the deuteration of formamide in interstellar environments exist, there is a scarcity of published laboratory experiments that employ formamide-d1 to probe reaction mechanisms on a simulated early Earth.

Synthesis of Prebiotic Molecules from Formamide: A Quantitative Overview

Numerous studies have reported the successful synthesis of various prebiotic molecules from formamide. The following tables summarize the quantitative data available from key experiments. It is important to note that these yields are from reactions using non-deuterated formamide, as equivalent data for formamide-d1 are not currently available in the literature.

Table 1: Synthesis of Nucleobases and Related Compounds from Formamide

| Product | Catalyst/Conditions | Yield | Reference |

| Purine, Adenine, Cytosine, 4(3H)pyrimidinone | CaCO₃, SiO₂, or Al₂O₃ / Heat | Good yields | [2] |

| Thymine | TiO₂ / UV radiation | --- | [4] |

| Dihydrouridine | Uridine / UV radiation in formamide | Up to 72% | [8] |

| Nucleosides (Uridine, Cytidine, Adenosine, Thymidine) | Meteorites / Proton irradiation | --- | [2] |

Table 2: Phosphorylation of Nucleosides in Formamide

| Substrate | Phosphorylating Agent | Conditions | Products | Conversion | Reference |

| Nucleosides/Deoxynucleosides | Ammonium or alkali dihydrogen phosphates | Elevated temperatures | Cyclic nucleotides, monophosphates, diphosphates | >50% under favorable conditions | [3][9] |

Table 3: Synthesis of Amino Acid Derivatives in Formamide

| Reactants | Conditions | Products | Yield | Reference |

| Aldehydes and Cyanide | Formamide | N-formylaminonitriles | Readily formed | [10][11] |

Experimental Protocols for Prebiotic Synthesis with Formamide

The following are generalized experimental protocols based on published studies for the synthesis of key prebiotic molecules using formamide. These protocols serve as a foundational template and would require adaptation for studies incorporating formamide-d1.

General Protocol for Nucleobase Synthesis

-

Reactant Preparation: A sample of neat formamide is placed in a reaction vessel.

-

Catalyst Addition: A chosen catalyst (e.g., CaCO₃, SiO₂, Al₂O₃, or meteorite powder) is added to the formamide.

-

Reaction Conditions: The mixture is subjected to a specific energy source, such as heating at a controlled temperature (e.g., 160°C) or irradiation with a UV lamp for a defined period.

-

Product Analysis: After the reaction, the resulting mixture is cooled and analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the synthesized nucleobases.

General Protocol for Nucleoside Phosphorylation

-

Reactant Preparation: A solution of a specific nucleoside (e.g., adenosine) is prepared in formamide.

-

Phosphate Source Addition: A phosphorylating agent, such as an ammonium or alkali dihydrogen phosphate salt, is added to the solution.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 15 days).

-

Product Analysis: The reaction products are separated and identified using techniques like thin-layer chromatography (TLC) or HPLC, and quantified to determine the extent of phosphorylation.

Proposed Reaction Pathways and the Potential of Formamide-d1

Mechanistic studies, largely based on computational chemistry, have proposed several pathways for the formation of prebiotic molecules from formamide. The use of formamide-d1 in experimental settings would be crucial for validating these proposed mechanisms.

Nucleobase Synthesis Pathway

The formation of purines and pyrimidines from formamide is thought to proceed through a series of condensation and cyclization reactions. A key aspect to investigate with formamide-d1 would be the origin of the hydrogen atoms in the final heterocycles. By tracking the incorporation of deuterium, researchers could distinguish between hydrogen atoms originating from the formyl group versus the amino group of formamide.

Caption: Proposed pathway for nucleobase synthesis from formamide.

Experimental Workflow for Formamide-d1 Studies

A typical experimental workflow to investigate the role of formamide-d1 would involve parallel reactions with both deuterated and non-deuterated formamide, followed by comparative analysis of the products.

Caption: Workflow for mechanistic studies using formamide-d1.

Future Directions and Conclusion

The field of prebiotic chemistry stands to gain significantly from the systematic application of formamide-d1 in experimental studies. Key areas for future research include:

-

Kinetic Isotope Effect Measurements: Determining the KIE for various prebiotic reactions using formamide-d1 will provide direct evidence for the involvement of C-H bond cleavage in rate-limiting steps.

-

Deuterium Tracing: Analyzing the distribution of deuterium in the products of prebiotic synthesis will offer unambiguous insights into reaction pathways and the origins of specific atoms in biomolecules.

-

Comparative Yield Analysis: Quantitatively comparing the yields of prebiotic molecules synthesized from formamide and formamide-d1 can reveal subtle but important mechanistic details.

References

- 1. Harnessing prebiotic formamide chemistry: a novel platform for antiviral exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]

- 3. Prebiotic phosphorylation of nucleosides in formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Self-catalytic mechanism of prebiotic reactions: from formamide to pterins and guanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Nucleoside and deoxynucleoside phosphorylation in formamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Formamide-d1 as a Solvent for Ionic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of formamide-d1 as a specialized solvent for ionic compounds. Formamide-d1, the deuterated isotopologue of formamide, offers unique advantages in various scientific applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and electrochemistry. Its high dielectric constant and ability to form strong hydrogen bonds make it an excellent medium for dissolving a wide range of ionic species, including those with limited solubility in other common solvents.[1][2] This guide will delve into the physicochemical properties of formamide-d1, present available quantitative data on the solubility and conductivity of ionic compounds, provide detailed experimental protocols for its use, and illustrate key experimental workflows.

Physicochemical Properties of Formamide-d1

Formamide-d1 shares most of its physical and chemical properties with its non-deuterated counterpart, formamide. It is a colorless, hygroscopic liquid with a high boiling point and density.[3][4] The primary distinction of formamide-d1 is the substitution of the amide proton with deuterium, which renders the solvent peak invisible in ¹H NMR spectra, thus preventing interference with the signals of the dissolved analyte.[5][6]

Table 1: Physicochemical Properties of Formamide and Formamide-d1

| Property | Formamide (HCONH₂) | Formamide-d1 (DCONH₂) | Reference(s) |

| Molecular Formula | CH₃NO | CH₂DNO | [7][8] |

| Molar Mass | 45.04 g/mol | 46.05 g/mol | [7][8] |

| Appearance | Colorless liquid | Colorless liquid | [3][4] |

| Density | 1.133 g/cm³ at 20 °C | ~1.14 g/cm³ at 20 °C | [3] |

| Melting Point | 2-3 °C | 2-3 °C | [7] |

| Boiling Point | 210 °C (decomposes) | 210 °C (decomposes) | [3][7] |

| Dielectric Constant | 109.5 at 25 °C | ~109.5 at 25 °C | [9] |

| Flash Point | 175 °C | 175 °C | [7] |

Data Presentation: Solubility and Conductivity of Ionic Compounds

Formamide is recognized for its capacity to dissolve a variety of ionic compounds, including many metal salts.[10][11] However, extensive quantitative solubility data specifically for formamide-d1 is not compiled in a single comprehensive resource. The solubility of a given ionic compound in formamide-d1 is expected to be very similar to that in non-deuterated formamide. Below is a summary of available data.

Table 2: Solubility of Selected Ionic Compounds in Formamide

| Ionic Compound | Formula | Solubility ( g/100 g solvent) at 25 °C | Reference(s) |

| Sodium Chloride | NaCl | 9.38 | [10] |

| Sodium Fluoride | NaF | Decreased in water-formamide mixtures | [12] |

| Sodium Bromide | NaBr | Decreased in water-formamide mixtures | [12] |

| Sodium Iodide | NaI | Decreased in water-formamide mixtures | [12] |

| Chlorides of Cu, Pb, Zn, Sn, Co, Fe, Al, Ni | - | Soluble | [10][11] |

| Acetates of alkali metals | - | Soluble | [10][11] |

Table 3: Limiting Ionic Conductivity of Unipositive Ions in Formamide at 298.15 K

| Ion | Limiting Ionic Conductivity (Λ₀) in S cm² mol⁻¹ |

| Li⁺ | 10.2 |

| Na⁺ | 12.1 |

| K⁺ | 14.5 |

| Rb⁺ | 16.0 |

| Cs⁺ | 17.2 |

| Cl⁻ | 15.8 |

| Br⁻ | 16.5 |

| I⁻ | 17.8 |

| Note: Data is for non-deuterated formamide but provides a strong indication of behavior in formamide-d1.[13] |

Experimental Protocols

Protocol for NMR Sample Preparation using Formamide-d1

This protocol outlines the steps for preparing a sample of an ionic compound for ¹H NMR analysis using formamide-d1 as the solvent.

Materials:

-

Ionic compound of interest

-

Formamide-d1 (DCONH₂)

-

High-precision NMR tubes (5 mm)

-

Vortex mixer

-

Pipettes

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

Procedure:

-

Determine Sample Concentration: For a standard ¹H NMR spectrum of a small molecule, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[14] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[14]

-

Weighing the Sample: Accurately weigh the desired amount of the ionic compound directly into a clean, dry vial.

-

Adding the Solvent: Using a clean pipette, add the appropriate volume of formamide-d1 to the vial.

-

Dissolution: Gently vortex the vial to dissolve the ionic compound. Due to the viscous nature of formamide, this may take longer than with less viscous solvents. Gentle heating may be applied if the compound's stability allows, but care should be taken as formamide can decompose at high temperatures.[7]

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the solution directly into the NMR tube using a syringe filter.[5]

-

Transfer to NMR Tube: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL, corresponding to a filling height of approximately 4-5 cm in a standard 5 mm tube.[15]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Shimming: Due to the high dielectric constant of formamide-d1, the spectrometer's shimming process may require more careful adjustment to achieve a homogeneous magnetic field.

Protocol for Cyclic Voltammetry in a Formamide-d1 Electrolyte Solution

This protocol provides a general procedure for performing cyclic voltammetry on an ionic compound dissolved in formamide-d1.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Ionic compound of interest (analyte)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Formamide-d1

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Electrode Preparation: Ensure all electrodes are clean and polished according to standard laboratory procedures.

-

Prepare the Electrolyte Solution:

-

Dissolve the supporting electrolyte in formamide-d1 to a typical concentration of 0.1 M. The supporting electrolyte is crucial for minimizing solution resistance and ensuring that the analyte is the primary species undergoing redox reactions at the electrode surface.

-

Add the ionic compound of interest to the electrolyte solution at the desired concentration.

-

-

Assemble the Electrochemical Cell:

-

Place the prepared electrolyte solution containing the analyte into the electrochemical cell.

-

Insert the working, reference, and counter electrodes into the solution, ensuring they are properly positioned.

-

-

Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. These parameters will depend on the specific analyte and the information being sought.

-

Initiate the scan and record the resulting voltammogram.

-

-

Data Analysis: Analyze the cyclic voltammogram to determine key electrochemical parameters such as peak potentials and peak currents, which provide information about the redox behavior of the ionic compound.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of formamide-d1 as a solvent for ionic compounds.

Caption: Workflow for NMR analysis of an ionic compound in formamide-d1.

Caption: Factors influencing the dissolution of ionic compounds in formamide-d1.

Caption: Workflow for cyclic voltammetry of an ionic compound in formamide-d1.

References

- 1. refp.cohlife.org [refp.cohlife.org]

- 2. organomation.com [organomation.com]

- 3. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FORMAMIDE - Ataman Kimya [atamanchemicals.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. chembk.com [chembk.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. ias.ac.in [ias.ac.in]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

Methodological & Application

Application Notes and Protocols for Using Formamide-d1 as an NMR Solvent for Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction: Formamide-d1 as a Denaturing Solvent for Biological NMR

Formamide-d1 (DCONH2) is a deuterated amide solvent that serves a specialized role in the Nuclear Magnetic Resonance (NMR) spectroscopy of biological macromolecules. Unlike aqueous buffers that aim to maintain the native, folded structure of proteins and nucleic acids, formamide is a potent denaturing agent.[1] Its utility in NMR lies in its ability to solubilize and completely unfold biomolecules, making it an invaluable tool for studying the properties of denatured or "unfolded" states.

This is particularly relevant for:

-

Protein Folding Studies: By characterizing the denatured state, researchers can gain insights into the folding process and the thermodynamics of protein stability.[2][3]

-

Intrinsically Disordered Proteins (IDPs): Formamide can be used as a reference solvent for a maximally disordered state, helping to identify residual structure in IDPs that are otherwise challenging to characterize.[4][5][6]

-

Nucleic Acid Stability: Formamide effectively disrupts the hydrogen bonds that hold DNA and RNA duplexes together, allowing for the study of single-stranded conformations.[1]

The high boiling point and viscosity of formamide-d1 are important practical considerations for NMR experiments, particularly for variable temperature studies.

Physical and NMR Properties of Formamide-d1

A summary of the key physical and NMR properties of formamide and its deuterated isotopologue is provided below. These properties are essential for designing and implementing NMR experiments.

| Property | Value |

| Chemical Formula | DCONH₂ |

| Molecular Weight | 46.04 g/mol |

| Boiling Point | 210 °C (392 °F) |

| Melting Point | 2-3 °C (36-37 °F) |

| Viscosity | 3.3 cP at 25 °C |

| ¹H Chemical Shift | ~7.9 ppm (CHO), ~6.8 and ~7.0 ppm (NH₂) |

| ¹³C Chemical Shift | ~165 ppm (C=O) |

| ¹⁵N Chemical Shift | ~112 ppm |

Note: Chemical shifts can vary slightly depending on temperature and solute.

Quantitative Data: Expected Chemical Shifts in a Denatured State

One of the hallmarks of a denatured protein is the loss of chemical shift dispersion in its NMR spectrum. In a folded protein, the unique three-dimensional environment of each nucleus results in a wide range of chemical shifts. In a denatured or "random coil" state, the local environments of the amino acids become much more uniform, causing their chemical shifts to cluster around characteristic values.

Table 1: Expected ¹H Random Coil Chemical Shifts (in ppm) for Amino Acids

| Amino Acid | Hα | Hβ | Other |

| Ala | 4.35 | 1.48 | |

| Arg | 4.38 | 1.91, 1.83 | γ: 1.73, δ: 3.25 |

| Asn | 4.76 | 2.91, 2.82 | NH₂: 7.67, 6.99 |

| Asp | 4.76 | 2.85, 2.75 | |

| Cys | 4.59 | 3.16, 2.97 | |

| Gln | 4.37 | 2.16, 2.06 | γ: 2.41, NH₂: 7.49, 6.84 |

| Glu | 4.29 | 2.05, 1.95 | γ: 2.35 |

| Gly | 3.97 | ||

| His | 4.63 | 3.25, 3.14 | Hδ2: 7.09, Hε1: 8.16 |

| Ile | 4.19 | 1.93 | γ: 1.48, 1.21, δ: 0.93 |

| Leu | 4.37 | 1.75, 1.68 | γ: 1.71, δ: 0.94, 0.92 |

| Lys | 4.36 | 1.89, 1.81 | γ: 1.48, δ: 1.71, ε: 3.02 |

| Met | 4.52 | 2.19, 2.09 | γ: 2.63, ε: 2.13 |

| Phe | 4.66 | 3.26, 3.03 | Aromatic: 7.31, 7.26, 7.21 |

| Pro | 4.44 | 2.33, 2.02 | γ: 2.06, δ: 3.78, 3.68 |

| Ser | 4.50 | 3.96, 3.87 | |

| Thr | 4.35 | 4.24 | γ: 1.21 |

| Trp | 4.70 | 3.39, 3.29 | Aromatic: 7.69, 7.22, 7.12, 7.42, 7.59 |

| Tyr | 4.60 | 3.21, 3.02 | Aromatic: 7.18, 6.87 |

| Val | 4.14 | 2.16 | γ: 1.05, 1.00 |

Data adapted from standard aqueous random coil chemical shift databases. Values are approximate and serve as a reference.

Table 2: Expected ¹³C Random Coil Chemical Shifts (in ppm) for Amino Acids

| Amino Acid | Cα | Cβ | Other |

| Ala | 52.5 | 19.1 | |

| Arg | 56.0 | 30.9 | γ: 27.2, δ: 43.1 |

| Asn | 53.3 | 38.6 | Cγ: 174.5 |

| Asp | 54.2 | 41.1 | Cγ: 176.6 |

| Cys | 58.3 | 28.1 | |

| Gln | 55.8 | 30.0 | γ: 33.9, Cδ: 176.4 |

| Glu | 56.6 | 30.5 | γ: 36.4, Cδ: 180.3 |

| Gly | 45.2 | ||

| His | 55.0 | 31.4 | Cγ: 129.4, Cδ2: 118.5, Cε1: 135.8 |

| Ile | 61.1 | 38.6 | γ1: 27.9, γ2: 17.5, δ1: 13.5 |

| Leu | 55.1 | 42.2 | γ: 27.0, δ1: 25.1, δ2: 23.9 |

| Lys | 56.2 | 33.1 | γ: 25.0, δ: 29.1, ε: 41.8 |